Cyclization Yield: Ortho- vs. Para-Isomer Performance
Under identical acid-catalyzed cyclization conditions (Amberlyst 15, refluxing toluene with Dean–Stark apparatus), the target compound (phenoxyacetal 8, the ortho-isomer) cyclizes to form 6-hydroxy-7-acetylbenzofuran (9) in 85% isolated yield as a single regioisomeric product [1]. In contrast, the corresponding para-isomer (phenoxyacetal 2, 1-[4-(2,2-diethoxyethoxy)-2-hydroxyphenyl]ethanone) cyclizes under the same conditions to yield a mixture of 5-acetyl-4-hydroxybenzofuran (3) in 38% yield and 5-acetyl-6-hydroxybenzofuran (4) in 54% yield, both derived from the same precursor [1]. The ortho-isomer thus provides a 1.57-fold improvement in yield (85% vs. 54%) for the major product and eliminates the complication of regioisomeric product separation inherent to the para-isomer [1].
| Evidence Dimension | Isolated yield of acid-catalyzed cyclization to benzofuran |
|---|---|
| Target Compound Data | 85% isolated yield (single product: 6-hydroxy-7-acetylbenzofuran, compound 9/C) |
| Comparator Or Baseline | Para-isomer 1-[4-(2,2-diethoxyethoxy)-2-hydroxyphenyl]ethanone: 38% yield (5-acetyl-4-hydroxybenzofuran, 3) plus 54% yield (5-acetyl-6-hydroxybenzofuran, 4) |
| Quantified Difference | 85% vs. 54% for major product (1.57-fold higher); single product vs. two-component mixture requiring separation |
| Conditions | Amberlyst 15 catalyst, refluxing toluene, Dean–Stark apparatus for azeotropic water removal; Synlett 2006, Scheme 1 and Scheme 2 |
Why This Matters
Procurement of the correct positional isomer directly determines whether a chemoselective synthesis yields a single benzofuran product in high yield or a mixture requiring chromatographic separation, impacting both synthetic efficiency and downstream cost.
- [1] Dixit, M.; Sharon, A.; Maulik, P. R.; Goel, A. A Controlled Synthesis of Nature-Mimicking Benzofurans and their Corresponding Dimers. Synlett 2006, No. 10, 1497–1502. DOI: 10.1055/s-2006-944194. View Source
